molecular formula C15H20F3N5O3 B2838846 HL271 acetate CAS No. 1422365-94-3

HL271 acetate

Cat. No.: B2838846
CAS No.: 1422365-94-3
M. Wt: 375.35 g/mol
InChI Key: AGFDCTOLSXWRDZ-UHFFFAOYSA-N
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Description

  • IM-156 (Lixumistat acetate) is a chemical derivative of Metformin.
  • It acts as a potent and orally active activator of AMP-activated protein kinase (AMPK).
  • AMPK plays a crucial role in cellular energy homeostasis and metabolic regulation.
  • Lixumistat acetate has been investigated for its potential therapeutic effects in various contexts.
  • Preparation Methods

    • Synthetic routes for IM-156 are not widely documented, but it is chemically derived from Metformin.
    • Industrial production methods may involve modifications of existing Metformin synthesis processes.
  • Chemical Reactions Analysis

    • IM-156 likely undergoes various reactions due to its structural similarity to Metformin.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions used depend on the specific reaction.
    • Major products formed may include metabolites or modified derivatives.
  • Mechanism of Action

    • IM-156 activates AMPK by increasing its phosphorylation.
    • AMPK regulates cellular energy balance, glucose metabolism, and lipid homeostasis.
    • The exact molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    • IM-156’s uniqueness lies in its dual role as an AMPK activator and OXPHOS inhibitor.
    • Similar compounds include Metformin (from which it is derived) and other AMPK modulators.

    Properties

    IUPAC Name

    acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H16F3N5O.C2H4O2/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;1-2(3)4/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H3,(H,3,4)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AGFDCTOLSXWRDZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)O.C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(=O)O.C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H20F3N5O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    375.35 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1422365-94-3
    Record name IM-156
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422365943
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name IM-156
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MS59W493C
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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